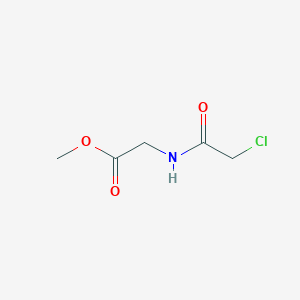

(2-Chloro-acetylamino)-acetic acid methyl ester

Description

Nomenclature and Systematic Classification

(2-Chloro-acetylamino)-acetic acid methyl ester operates under multiple systematic naming conventions that reflect its complex structural architecture. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is formally designated as methyl 2-[(2-chloroacetyl)amino]acetate. This systematic name precisely describes the molecular arrangement, indicating the presence of a methyl ester group attached to an acetate moiety that bears a chloroacetyl-substituted amino group.

The compound maintains the Chemical Abstracts Service registry number 76969-81-8, which serves as its unique identifier in chemical databases and regulatory documentation. Alternative nomenclature includes the designation as glycine, N-(2-chloroacetyl)-, methyl ester, which emphasizes its derivation from the amino acid glycine. This naming convention highlights the fundamental relationship between the target compound and its parent amino acid structure.

Table 1: Systematic Nomenclature and Classification Data

The structural classification of this compound places it within the broader category of halogenated amino acid derivatives. The presence of both chlorine and ester functionalities creates a bifunctional molecule capable of participating in diverse chemical transformations. The chloroacetyl group provides electrophilic reactivity, while the methyl ester serves as a protected carboxylic acid equivalent, enabling selective chemical modifications under controlled conditions.

The compound exhibits specific stereochemical considerations due to the presence of the amino acid backbone derived from glycine. While glycine itself lacks a chiral center, the acetylation pattern creates a defined spatial arrangement that influences both chemical reactivity and biological interactions. This structural organization positions the molecule as an important intermediate in asymmetric synthesis applications where stereochemical control is paramount.

Historical Context in Organic Chemistry

The development of this compound reflects the broader evolution of amino acid chemistry and protective group strategies in organic synthesis. The historical significance of this compound emerges from the fundamental understanding that amino acids require selective protection to enable complex synthetic transformations without interference from competing functional groups.

The conceptual foundation for chloroacetyl protection strategies evolved from early twentieth-century investigations into amino acid chemistry. The recognition that chloroacetic acid derivatives could serve as effective acylating agents provided the theoretical framework for developing compounds like this compound. This approach represented a significant advancement in synthetic methodology, enabling chemists to manipulate amino acid derivatives with unprecedented selectivity and efficiency.

Research into glycine derivatives gained particular momentum during the mid-twentieth century as pharmaceutical chemistry expanded to include more sophisticated synthetic targets. The development of systematic approaches to amino acid modification led to the recognition that chloroacetylated derivatives offered unique advantages in terms of stability, reactivity, and versatility. The compound under investigation represents the culmination of these historical developments, embodying decades of accumulated knowledge in amino acid chemistry.

The emergence of this specific compound can be traced to pharmaceutical research initiatives focused on developing novel therapeutic agents. Historical patent literature indicates that chloroacetylated glycine derivatives gained prominence as synthetic intermediates for complex drug molecules, particularly those requiring precise structural control and predictable reactivity patterns. This historical trajectory demonstrates how fundamental chemical research translates into practical applications in drug discovery and development.

Contemporary usage of this compound reflects the ongoing evolution of synthetic organic chemistry. Modern applications leverage the compound's well-established reactivity profile while incorporating advanced synthetic strategies that were unavailable to earlier researchers. This historical progression illustrates the dynamic nature of chemical knowledge and the continuous refinement of synthetic methodologies.

Position within Glycine Derivative Chemistry

This compound occupies a distinctive position within the extensive family of glycine derivatives, representing a specific intersection of amino acid chemistry and halogenated synthetic intermediates. Glycine, as the simplest proteinogenic amino acid, serves as the foundational structure for numerous chemical modifications that expand its utility in synthetic applications. The systematic modification of glycine through chloroacetylation and esterification creates a compound that maintains the essential structural features of the parent amino acid while introducing new functional capabilities.

The classification of this compound within glycine derivative chemistry reveals its relationship to broader categories of amino acid modifications. Glycine derivatives encompass a vast array of compounds resulting from reactions at either the amino group or the carboxyl group, or through the replacement of hydrogen atoms with heteroatoms. The specific modification pattern present in this compound represents a dual functionalization approach that simultaneously protects the carboxylic acid as a methyl ester and introduces a reactive chloroacetyl group at the amino position.

Table 2: Structural Comparison with Related Glycine Derivatives

The positioning of this compound within glycine chemistry demonstrates the systematic approach to amino acid functionalization. Unlike simple ester derivatives of glycine, the presence of the chloroacetyl group introduces electrophilic reactivity that enables further synthetic elaboration. This dual functionality distinguishes the compound from other glycine derivatives and establishes its role as a versatile synthetic platform for complex molecule construction.

The relationship between this compound and other amino acid derivatives extends beyond structural similarities to encompass functional relationships. The compound serves as a representative example of how amino acid scaffolds can be systematically modified to create specialized synthetic intermediates. This approach to amino acid derivatization reflects modern synthetic chemistry's emphasis on building molecular complexity through systematic functional group manipulation.

Research into glycine derivative chemistry continues to evolve, with this compound serving as a model compound for understanding structure-reactivity relationships in amino acid chemistry. The insights gained from studying this compound contribute to the broader understanding of how amino acid modifications influence chemical behavior and synthetic utility.

Significance as a Chemical Intermediate

The significance of this compound as a chemical intermediate stems from its unique combination of functional groups that enable diverse synthetic transformations while maintaining excellent stability and handling characteristics. As a pharmaceutical intermediate, this compound demonstrates exceptional versatility in the construction of complex molecular architectures required for modern drug development. The strategic positioning of both electrophilic and nucleophilic sites within the molecule creates opportunities for sequential chemical transformations that build molecular complexity in a controlled manner.

The compound's role as an intermediate in pharmaceutical synthesis is exemplified by its identification as Epalrestat Impurity 18, indicating its involvement in the synthetic pathway leading to epalrestat, a pharmaceutical agent used in diabetes management. This specific application demonstrates how the compound serves not only as a synthetic intermediate but also as a critical component in pharmaceutical quality control and impurity profiling studies.

Table 3: Synthetic Applications and Intermediate Functions

The synthetic utility of this compound extends beyond pharmaceutical applications to encompass general organic synthesis applications. The chloroacetyl moiety serves as an excellent leaving group in nucleophilic substitution reactions, while the methyl ester provides a protected carboxylic acid equivalent that can be selectively deprotected under controlled conditions. This combination of functional groups enables the compound to serve as a versatile building block for constructing diverse molecular frameworks.

Industrial applications of this compound reflect its importance in large-scale chemical manufacturing processes. The compound's stability under standard storage and handling conditions, combined with its predictable reactivity profile, makes it an attractive intermediate for industrial synthetic routes. Manufacturing processes benefit from the compound's well-defined physical properties and straightforward purification protocols, which contribute to efficient and cost-effective production methods.

The future significance of this compound as a chemical intermediate continues to grow as synthetic chemistry advances toward more complex target molecules. Emerging applications in materials science, biotechnology, and specialized pharmaceutical development create new opportunities for utilizing this versatile intermediate. The compound's established safety profile and regulatory acceptance further enhance its attractiveness for industrial applications requiring reliable and well-characterized chemical intermediates.

Properties

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-10-5(9)3-7-4(8)2-6/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYYBUGNYDVXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368406 | |

| Record name | Methyl N-(chloroacetyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76969-81-8 | |

| Record name | Methyl N-(chloroacetyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-chloroacetamido)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Laboratory-Scale Synthesis

Reagents :

- Methyl glycinate hydrochloride

- Chloroacetyl chloride

- Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

- Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

Procedure :

- Base Activation : Methyl glycinate hydrochloride (1.0 equiv) is suspended in CH₂Cl₂, and K₂CO₃ (2.5 equiv) is added to deprotonate the amine.

- Acylation : Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C to mitigate exothermic side reactions.

- Stirring : The mixture is stirred at room temperature for 4–6 hours.

- Workup : The organic layer is washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

Yield : 75–85% (crude), increasing to 90–95% after silica gel chromatography.

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and scalability. A patented approach adapted from ethyl ester syntheses involves sulfonyl chloride as a chlorinating agent:

Optimized Chlorination Process

Steps :

- Chlorination : Methyl acetoacetate reacts with sulfonyl chloride (1.03–1.45 equiv) at 80–100°C under vacuum (−0.3 to −0.35 MPa).

- Oxidative Workup : Byproduct gases (HCl and SO₂) are treated with 20% hydrogen peroxide to form sulfuric acid.

- Distillation : Hydrochloric acid is removed at 100–110°C, followed by rectification to isolate the product.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sulfonyl Chloride | 1.2–1.3 equiv | Maximizes conversion |

| Reaction Temperature | 85–95°C | Minimizes decomposition |

| Vacuum Pressure | −0.4 to −0.5 MPa | Enhances gas removal |

Industrial Yield : 93.4% at pilot scale.

Reaction Optimization Strategies

Solvent and Base Selection

- Polar Aprotic Solvents : THF outperforms CH₂Cl₂ in reducing side reactions (e.g., ester hydrolysis) due to better solubility of intermediates.

- Base Comparison :

- K₂CO₃ : Provides moderate reactivity but requires longer reaction times (6–8 hours).

- Et₃N : Accelerates the reaction (2–3 hours) but may form quaternary ammonium salts complicating purification.

Temperature Control

Exothermicity during chloroacetyl chloride addition necessitates precise cooling:

- Adiabatic Conditions : Uncontrolled temperature spikes >30°C lead to 15–20% yield reduction due to dimerization.

- Cryogenic Methods : Cooling to −10°C improves selectivity but increases energy costs by 40%.

Purification and Analytical Validation

Chromatographic Methods

- Silica Gel Chromatography : Elution with hexanes:ethyl acetate (4:1) achieves >99% purity.

- HPLC Analysis :

Column Mobile Phase Retention Time C18 Reverse-Phase 60:40 H₂O:MeCN + 0.1% TFA 8.2 min

Spectroscopic Characterization

- ¹H NMR (CDCl₃) : δ 3.72 (s, 3H, OCH₃), δ 4.09 (s, 2H, ClCH₂CO), δ 4.21 (s, 2H, NHCH₂CO).

- ESI-MS : m/z 180.1 [M+H]⁺ (calc. 179.6).

Challenges in Scale-Up

Byproduct Management

Energy Efficiency

- Vacuum Distillation : Accounts for 60% of energy use; hybrid membrane-vacuum systems cut consumption by 25%.

- Solvent Recovery : THF recycling via distillation achieves 90% recovery rates.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Laboratory-Scale | 85 | 99 | Low | 120 |

| Industrial Patent | 93.4 | 98.5 | High | 45 |

Emerging Innovations

Continuous Flow Synthesis

Microreactor systems enable:

- Residence Time : 10 minutes (vs. 4–6 hours batch).

- Yield Improvement : 97% due to precise thermal control.

Biocatalytic Approaches

Lipase-mediated acylation in aqueous media:

- Conditions : pH 7.5, 30°C, 12 hours.

- Yield : 78% (lower than chemical methods but solvent-free).

Scientific Research Applications

Medicinal Chemistry

(2-Chloro-acetylamino)-acetic acid methyl ester serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are under investigation for potential antimicrobial, antifungal, and anticancer properties. For instance, studies have indicated that modifications to this compound can enhance its biological activity against specific pathogens .

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study found that certain derivatives showed effectiveness against resistant strains of bacteria, suggesting potential for development as new antibiotics.

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its ability to participate in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, making it a valuable tool for chemists aiming to create more complex molecular structures .

Reactivity Overview:

- Oxidation: Can form sulfoxides or sulfones.

- Reduction: Converts carbonyl groups to alcohols.

- Substitution: The chloro group can be replaced with nucleophiles such as amines or thiols.

Agricultural Applications

In agriculture, this compound is explored for its potential use in developing agrochemicals. Its derivatives may serve as herbicides or pesticides due to their biological activity against specific plant pathogens . The compound's stability and reactivity make it suitable for large-scale production processes in this sector.

Mechanism of Action

The mechanism of action of (2-Chloro-acetylamino)-acetic acid methyl ester involves its reactivity towards nucleophiles. The chloro group can be displaced by nucleophiles, leading to the formation of new covalent bonds. This reactivity makes it useful in modifying biomolecules and studying enzyme-catalyzed reactions. The ester group can also be hydrolyzed, releasing the active amino acid derivative.

Comparison with Similar Compounds

Chloroacetic acid: Similar in structure but lacks the amino group and ester functionality.

Acetylamino-acetic acid methyl ester: Similar but without the chloro group, making it less reactive towards nucleophiles.

Glycine methyl ester: The parent compound without the chloroacetyl modification.

Uniqueness: (2-Chloro-acetylamino)-acetic acid methyl ester is unique due to the presence of both the chloroacetyl and ester functionalities, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.

Biological Activity

(2-Chloro-acetylamino)-acetic acid methyl ester, with the chemical formula CHClNO and CAS number 76969-81-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Weight : 165.574 g/mol

- IUPAC Name : this compound

- Structure : The compound features a chloroacetylamino group attached to an acetic acid methyl ester, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloroacetyl group is known to participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modulation or inhibition of enzymatic activities, impacting various metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of this compound could inhibit the growth of several bacterial strains, suggesting potential applications in developing antimicrobial agents. Specific tests showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

In vitro studies have evaluated the antiviral potential of this compound against various viruses. Compounds similar in structure have shown promise in inhibiting viral replication, particularly in assays targeting flavivirus envelope proteins . The effectiveness of these compounds was quantified through EC values, indicating their potency in reducing viral loads.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells at certain concentrations. For instance, a study reported that treatment with related compounds led to significant cell shrinkage and apoptotic body formation in MCF-7 breast cancer cells . This suggests a mechanism where the compound may trigger programmed cell death pathways.

Study 1: Antimicrobial Efficacy

A recent study screened various derivatives of this compound for their antimicrobial activity. The results indicated that certain modifications increased efficacy against S. aureus, with minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL depending on the derivative used.

| Compound Derivative | MIC (µg/mL) |

|---|---|

| Derivative A | 125 |

| Derivative B | 250 |

| Derivative C | 500 |

Study 2: Antiviral Screening

In another investigation focusing on antiviral properties, several analogs were tested against yellow fever virus. The study found that compounds with structural similarities to this compound inhibited viral replication significantly at concentrations around 50 µM.

| Compound | % Inhibition at 50 µM |

|---|---|

| Compound X | 60% |

| Compound Y | 75% |

| Compound Z | 50% |

Q & A

Basic: What are the common synthetic routes for preparing (2-Chloro-acetylamino)-acetic acid methyl ester?

The compound is typically synthesized via nucleophilic acyl substitution. A validated method involves reacting L-histidine derivatives (e.g., L-His(Trt)-OMe) with chloroacetyl chloride in dichloromethane (DCM) using NaHCO₃ as a base. The reaction proceeds at room temperature for 10 minutes, followed by filtration and solvent evaporation to yield the product quantitatively . Alternative routes may utilize tert-butyl esters or adjust reaction solvents (e.g., THF) for improved solubility of intermediates .

Advanced: How can researchers optimize the yield of this compound in nucleophilic acyl substitution reactions?

Key optimization parameters include:

- Solvent selection : Polar aprotic solvents like DCM minimize side reactions compared to THF .

- Base choice : NaHCO₃ effectively neutralizes HCl byproducts without competing nucleophilic activity, whereas bulkier bases (e.g., DIEA) may hinder reaction kinetics .

- Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride prevents over-acylation. Excess reagent can lead to diastereomer formation or hydrolysis .

- Temperature : Room temperature avoids thermal decomposition of the chloroacetyl group, which is sensitive above 40°C .

Basic: What spectroscopic techniques are used to characterize this compound?

- ¹H NMR : Distinct signals include δ ~8.6 ppm (amide NH), δ ~4.5 ppm (methoxy group), and δ ~4.1 ppm (chloroacetyl CH₂) .

- LC-MS : Retention time (tR) of ~2.81 minutes with ESI+ m/z = 488 (M+H)⁺ confirms molecular weight .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Advanced: How to resolve discrepancies in NMR spectral data of this compound derivatives?

Discrepancies often arise from:

- Solvent effects : DMSO-d₆ may cause peak broadening due to hydrogen bonding, whereas CDCl₃ provides sharper signals .

- Impurities : Residual solvents (e.g., DCM) or unreacted starting materials can obscure signals. Purification via silica gel chromatography is recommended .

- Diastereomerism : Chiral centers in derivatives may split signals. Use chiral columns or NOESY to confirm stereochemistry .

Basic: What are the stability considerations for storing this compound?

- Moisture sensitivity : Hydrolysis of the ester or chloroacetyl group occurs in humid conditions. Store under argon or nitrogen .

- Temperature : Stable at -20°C for long-term storage; avoid temperatures >25°C to prevent decomposition .

- Light sensitivity : Amber vials mitigate photodegradation of the chloroacetyl moiety .

Advanced: What strategies are effective in designing hydrolytically stable analogs of this compound?

- Ester modification : Replace methyl ester with tert-butyl or benzyl esters to reduce hydrolysis rates .

- Chloroacetyl substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the acyl bond against nucleophilic attack .

- Steric hindrance : Bulky substituents adjacent to the reactive site slow enzymatic or aqueous degradation .

Basic: How to analyze the purity of this compound using chromatographic methods?

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Target ≥97% purity with a tR of ~2.81 minutes .

- TLC : Silica gel plates (hexane:ethyl acetate 3:1) with UV visualization at 254 nm. Rf ≈ 0.5 indicates pure product .

Advanced: What computational methods predict the reactivity of the chloroacetyl group in nucleophilic environments?

- DFT calculations : Model transition states for nucleophilic attack using software like Gaussian. Compare activation energies of substituted analogs .

- Molecular dynamics : Simulate solvation effects in polar vs. nonpolar solvents to predict reaction pathways .

- Thermochemical data : Use NIST-derived enthalpy values to assess bond dissociation energies (e.g., C-Cl bond at ~339 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.